4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole
CAS No.: 1856041-72-9
Cat. No.: VC4088606
Molecular Formula: C8H13BrN2O
Molecular Weight: 233.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856041-72-9 |
|---|---|
| Molecular Formula | C8H13BrN2O |
| Molecular Weight | 233.11 |
| IUPAC Name | 4-bromo-3-(methoxymethyl)-1-propylpyrazole |
| Standard InChI | InChI=1S/C8H13BrN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3 |
| Standard InChI Key | FLICTGCHXAXXIK-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)COC)Br |
| Canonical SMILES | CCCN1C=C(C(=N1)COC)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856041-72-9) is a heterocyclic compound featuring a pyrazole core substituted with bromine (position 4), methoxymethyl (position 3), and propyl (position 1) groups. Its molecular formula is C₈H₁₃BrN₂O, with a molecular weight of 233.11 g/mol. The IUPAC name, 4-bromo-3-(methoxymethyl)-1-propylpyrazole, reflects its substituent arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃BrN₂O |
| Molecular Weight | 233.11 g/mol |
| InChI Key | FLICTGCHXAXXIK-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)COC)Br |
Crystallographic and Spectroscopic Data
X-ray crystallography data for this compound remains unreported, but analogous pyrazole derivatives exhibit planar heterocyclic cores with substituents influencing dipole moments . Predicted spectroscopic features include:
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¹H NMR: Signals at δ 1.0–1.5 ppm (propyl CH₃), δ 3.3–3.5 ppm (OCH₃ and CH₂O), and δ 6.5–7.0 ppm (pyrazole C-H) .
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IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (~1100 cm⁻¹) .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via O-alkylation and bromination strategies. A plausible route involves:
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Alkylation: Reacting 4-bromo-1-propyl-1H-pyrazol-3-ol with chloromethyl methyl ether under basic conditions to introduce the methoxymethyl group .
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Purification: Column chromatography yields the product with >85% purity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaOH, chloromethyl methyl ether | 70–80% |
| Workup | Ethyl acetate, NaHCO₃ | N/A |
Reactivity Profile
The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethyl group participates in hydrolysis or oxidation. The propyl chain enhances lipophilicity, influencing solubility in organic solvents .
Physicochemical Properties
Physical State and Stability
The compound is a white crystalline solid at room temperature. Predicted properties, extrapolated from analogs, include:
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Solubility: Miscible in dichloromethane, ethyl acetate; sparingly soluble in water.
Thermodynamic Data
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor for antiviral agents and EGFR inhibitors, leveraging its bromine for further functionalization .
Materials Science
Brominated pyrazoles are explored in organic semiconductors due to their electron-withdrawing properties and thermal stability .
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